6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol
Description
6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol is a pyrimidine derivative characterized by a 2-chlorobenzylthio substituent at position 2 and a hydroxyl group at position 2. Its structure features a pyrimidine core modified with a sulfanyl group, enabling diverse interactions with biological targets. The 2-chlorobenzyl moiety introduces steric and electronic effects that distinguish it from simpler analogs .
Properties
CAS No. |
333411-14-6 |
|---|---|
Molecular Formula |
C11H10ClN3OS |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
4-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-4-2-1-3-7(8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16) |
InChI Key |
SBJPKGCAELSHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)N)Cl |
solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[[(2-chlorophenyl)methyl]thio]-4(3H)-pyrimidinone typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form the corresponding thioether intermediate. This intermediate is then reacted with a suitable pyrimidinone precursor under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[[(2-chlorophenyl)methyl]thio]-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-[[(2-chlorophenyl)methyl]thio]-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-2-[[(2-chlorophenyl)methyl]thio]-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects on Lipophilicity: The 2-chlorobenzyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to benzyl (logP ~1.9) or methylthio (logP ~0.8) analogs. This enhances membrane permeability but may reduce aqueous solubility .
Biological Activity Trends: Methylthio derivatives (e.g., 6-amino-2-(methylthio)pyrimidin-4-ol) exhibit antioxidant activity, inhibiting lipoxygenase with IC50 values in the micromolar range . Benzylthio analogs serve as intermediates for kinase inhibitors, where bulkier substituents like 2-chlorobenzyl may improve binding to hydrophobic pockets in enzymes such as CDK2 .
Synthetic Accessibility :
Commercial and Research Relevance
- Supplier Availability : The target compound and its analogs (e.g., 3-chloro, 4-fluoro derivatives) are listed by multiple suppliers (e.g., MolPort, AKOS), indicating industrial interest .
Biological Activity
6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes an amino group and a chlorobenzyl sulfanyl substituent, which may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol is C₁₁H₁₀ClN₃OS. The compound features a pyrimidine ring with a hydroxyl group at the 4-position, contributing to its chemical reactivity and biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃OS |
| Molecular Weight | 253.73 g/mol |
| Melting Point | Not specified |
Anti-inflammatory Properties
Research indicates that 6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol exhibits significant anti-inflammatory activity. It has been studied for its ability to inhibit enzymes involved in inflammatory processes, such as microsomal prostaglandin E synthase (mPGES) and cyclooxygenase (COX) pathways. Preliminary studies suggest that the compound may bind effectively to these targets, leading to reduced production of pro-inflammatory mediators.
Antimicrobial and Anticancer Activities
The compound has also been investigated for its antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, although specific mechanisms remain to be fully elucidated. The presence of the chlorobenzyl group is thought to enhance its interaction with cellular targets, potentially leading to increased cytotoxicity against tumor cells.
The mechanism of action for 6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes in inflammatory pathways, thereby reducing inflammatory responses.
- Receptor Binding : It may bind to specific receptors involved in cell signaling, influencing cellular responses related to growth and apoptosis.
Study on Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of various pyrimidine derivatives, 6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol was identified as a potent inhibitor of mPGES with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential as an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in treating inflammatory diseases .
Anticancer Research
Another study evaluated the anticancer properties of this compound against human cancer cell lines. Results indicated that it exhibited significant cytotoxic effects, particularly against breast cancer cells, highlighting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
